molecular formula C10H18O B2607664 2-Ethenyl-2,5-dimethyl-4-hexen-1-ol CAS No. 50598-21-5

2-Ethenyl-2,5-dimethyl-4-hexen-1-ol

Cat. No.: B2607664
CAS No.: 50598-21-5
M. Wt: 154.253
InChI Key: JTJTYGUNUFOHNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethenyl-2,5-dimethyl-4-hexen-1-ol ( 50598-21-5) is an organic compound with the molecular formula C10H18O and a molecular weight of 154.25 g/mol. It is characterized as a colorless liquid with a herbaceous odor. This compound is part of a class of branched-chain, unsaturated alcohols and is of significant interest in fragrance and flavor research due to its structural characteristics. It is supplied with a minimum purity of 95% and should be stored long-term in a cool, dry place. This product is intended for research and development purposes only and must be handled by technically qualified individuals. It is not intended for diagnostic or therapeutic uses, nor for use in foods, drugs, cosmetics, or household products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethenyl-2,5-dimethylhex-4-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-5-10(4,8-11)7-6-9(2)3/h5-6,11H,1,7-8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJTYGUNUFOHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C)(CO)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50598-21-5
Record name 2-ethenyl-2,5-dimethylhex-4-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Natural Occurrence and Chemoecological Role of 2 Ethenyl 2,5 Dimethyl 4 Hexen 1 Ol

Quantitative and Qualitative Analytical Methodologies for Natural Extracts Containing 2-Ethenyl-2,5-dimethyl-4-hexen-1-ol

While this compound has not been reported in natural extracts, established analytical techniques for the analysis of monoterpenols in essential oils would be directly applicable for its identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is the primary method for the separation and identification of volatile compounds in complex mixtures like essential oils. nih.govresearchgate.netresearchgate.net The compound would be identified based on its retention time on a specific GC column and its unique mass spectrum, which is determined by its fragmentation pattern upon electron ionization.

For quantitative analysis, gas chromatography with flame ionization detection (GC-FID) is commonly employed due to its high sensitivity and wide linear range for hydrocarbons. researchgate.net The concentration of the compound can be determined by comparing its peak area to that of an internal or external standard.

Given that this compound possesses a chiral center, chiral gas chromatography would be necessary to separate its enantiomers. chromatographyonline.comgcms.cznih.govresearchgate.netresearchgate.net This technique utilizes a chiral stationary phase to differentiate between the (R) and (S) enantiomers, which is crucial as different enantiomers of a compound can exhibit distinct biological activities.

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that can be used to extract volatile compounds from a sample matrix prior to GC analysis, offering a sensitive and efficient method for analyzing trace amounts of compounds. restek.com

Table 1: Analytical Methodologies Applicable to this compound

Analytical TechniquePurposeKey Information Provided
Gas Chromatography-Mass Spectrometry (GC-MS)Identification and structural elucidationRetention time, mass spectrum (fragmentation pattern)
Gas Chromatography-Flame Ionization Detection (GC-FID)QuantificationPeak area for determining concentration
Chiral Gas Chromatography (Chiral GC)Enantiomeric separationSeparation and quantification of (R) and (S) enantiomers
Headspace Solid-Phase Microextraction (HS-SPME)Sample preparation (extraction of volatiles)Concentration of volatile analytes for sensitive detection

Proposed Biosynthetic Pathways of this compound

The biosynthesis of this compound is proposed to follow the pathway of irregular monoterpenes, which deviates from the typical head-to-tail condensation of isoprene (B109036) units. The biosynthesis of its isomer, lavandulol (B192245), provides a well-studied model for this process.

The pathway commences with the unconventional head-to-middle condensation of two molecules of dimethylallyl diphosphate (B83284) (DMAPP). This reaction is catalyzed by a specific type of enzyme known as a cis-prenyl diphosphate synthase. In lavender, the enzyme responsible for this step is lavandulyl diphosphate synthase (LPPS). nih.gov This enzyme facilitates the formation of lavandulyl diphosphate (LPP), the direct precursor to lavandulol.

Following the formation of the lavandulyl skeleton, it is hypothesized that a terpene synthase or a similar enzyme would be responsible for the dephosphorylation of a precursor diphosphate and subsequent rearrangement to form the specific double bond and vinyl group arrangement of this compound. The final step would involve the action of an alcohol dehydrogenase to produce the primary alcohol. The specific enzymes that would catalyze these final transformations to yield this compound have not yet been identified.

Table 2: Proposed Biosynthetic Steps for this compound

StepPrecursor(s)Enzyme Class (Proposed)Product
12 x Dimethylallyl diphosphate (DMAPP)cis-Prenyl diphosphate synthaseIrregular monoterpenyl diphosphate
2Irregular monoterpenyl diphosphateTerpene synthase / Isomerase2-Ethenyl-2,5-dimethyl-4-hexenal
32-Ethenyl-2,5-dimethyl-4-hexenalAlcohol dehydrogenaseThis compound

Enzymatic Catalysis in Biological Systems

The biosynthesis of irregular monoterpenes, including the structural backbone of this compound, is a testament to the versatility of enzymatic catalysis. While the specific enzymes responsible for the final synthesis of this exact molecule have not been definitively characterized, the foundational steps are understood through studies of closely related compounds, particularly in plants of the Lavandula (lavender) genus. nih.govresearchgate.netnih.govnih.gov

The key enzymatic step is the "head-to-middle" condensation of two molecules of dimethylallyl diphosphate (DMAPP). This reaction is catalyzed by a class of enzymes known as prenyltransferases. Specifically, lavandulyl diphosphate synthase (LPPS) has been identified in lavender species and is responsible for producing lavandulyl diphosphate (LPP), the key precursor for lavandulol and other related irregular monoterpenes. nih.govresearchgate.netnih.govnih.gov It is highly probable that a similar enzymatic mechanism, possibly involving a yet-to-be-identified specific synthase or a multi-functional enzyme, is responsible for producing the core structure of this compound.

Following the formation of the LPP backbone, further enzymatic modifications, such as the action of phosphatases to remove the diphosphate group and yield the alcohol, are required. The specific hydroxylases or other modifying enzymes that would result in the precise structure of this compound remain an area for future research.

Precursor Identification and Metabolic Flux Analysis

The primary precursor for the biosynthesis of the carbon skeleton of this compound is dimethylallyl diphosphate (DMAPP) . Unlike regular monoterpenes that are formed from one unit of DMAPP and one unit of its isomer, isopentenyl diphosphate (IPP), irregular monoterpenes like this one are derived from the condensation of two DMAPP molecules. nih.govnih.gov

DMAPP itself is synthesized through the methylerythritol phosphate (B84403) (MEP) pathway in the plastids of plant cells. While metabolic flux analysis, a powerful technique to quantify the flow of metabolites through a biochemical network, has been applied to terpene biosynthesis in various plants, specific data for this compound is not available. However, studies on related terpene pathways in plants like mint suggest a complex interplay and potential exchange of precursors between the cytosolic mevalonate (B85504) (MVA) and plastidial MEP pathways. The regulation of flux towards DMAPP and its subsequent utilization in the irregular monoterpene pathway would be influenced by the expression and activity of key enzymes like LPPS.

Chemoecological Functions and Interactions of this compound

While direct chemoecological studies on this compound are scarce, its structural similarity to other known semiochemicals allows for informed hypotheses about its potential roles in nature. The broader class of monoterpenes is well-documented for mediating a wide array of ecological interactions. nih.govresearchgate.netmdpi.comnih.govresearchgate.net

Role in Plant-Environment Interactions

Volatile organic compounds (VOCs) produced by plants, including monoterpenes, are crucial for their interaction with the surrounding environment. They can act as defense compounds against herbivores and pathogens. nih.govmdpi.comnih.gov For instance, many monoterpenes exhibit repellent or toxic effects on insects. nih.gov

Plants from genera known to produce irregular monoterpenes, such as Artemisia and Santolina, utilize a complex blend of volatiles for defense. thegoodscentscompany.combioone.orgmdpi.comthegoodscentscompany.com It is plausible that this compound, if produced by such plants, could contribute to this defensive chemical shield. Furthermore, plant-emitted volatiles can act as signals to neighboring plants, priming their defenses in anticipation of an herbivore attack. researchgate.net

Influence on Biological Communication

The intricate world of chemical communication between organisms often relies on specific volatile molecules. Many monoterpenes and their derivatives function as semiochemicals—a broad term for signaling chemicals. This includes pheromones (communication within the same species) and allelochemicals (communication between different species).

The isomer of the title compound, lavandulol, and its acetate (B1210297) ester are known components of lavender oil and have been identified as insect pheromones. thegoodscentscompany.comwikipedia.org This strongly suggests that this compound could also possess semiochemical properties, potentially acting as an attractant, repellent, or a component of a more complex pheromone blend for certain insect species. The structural nuances between isomers can lead to highly specific biological activities, meaning that while lavandulol attracts one species, this compound could be involved in the chemical signaling of another. However, without direct empirical evidence, its role in biological communication remains speculative.

Synthetic Methodologies for 2 Ethenyl 2,5 Dimethyl 4 Hexen 1 Ol and Analogous Structures

Total Synthesis Approaches to 2-Ethenyl-2,5-dimethyl-4-hexen-1-ol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgamazonaws.com For this compound, several key disconnections can be envisioned based on prominent synthetic strategies.

A common retrosynthetic approach involves a Claisen rearrangement, which disconnects the C4-C5 bond of a precursor, 1,1-dimethyl-2-propenyl senecioate, to form the lavandulic acid skeleton. Subsequent reduction of the carboxylic acid provides lavandulol (B192245). tandfonline.com Another powerful strategy is the disconnection of the C3-C4 bond, which can be formed through an α-aminooxylation and a acs.orgacs.org Claisen rearrangement sequence. semanticscholar.org This approach allows for the stereocontrolled introduction of the chiral center at C2. A different disconnection strategy targets the C2-C3 bond, which can be formed via the reaction of an allylic stannane (B1208499) with an aldehyde. rsc.org

The table below summarizes key retrosynthetic disconnections and the corresponding forward reactions for the synthesis of the this compound skeleton.

Key Disconnection (Bond)Synthetic Strategy (Forward Reaction)Precursors
C4–C5Claisen Rearrangement1,1-dimethyl-2-propenyl senecioate
C3–C4 acs.orgacs.org Claisen RearrangementAllylic alcohol derived from α-aminooxylation
C2–C3AllylationAllylic stannane and trioxane
C1–C2ReductionLavandulic acid or its ester

Stereoselective Synthesis of this compound

The control of stereochemistry is crucial in the synthesis of natural products, as different enantiomers can exhibit distinct biological activities and sensory properties. Several stereoselective syntheses of this compound have been reported.

One notable approach achieves the total synthesis of (R)-(-)-lavandulol through the asymmetric protonation of photodienols derived from the irradiation of a prochiral α,β-unsaturated ester. acs.org This method, however, has shown moderate enantioselectivities. A highly efficient stereoselective synthesis of both (–)-(R)- and (+)-(S)-lavandulol utilizes proline-catalyzed asymmetric α-aminooxylation followed by a acs.orgacs.org Claisen rearrangement. semanticscholar.org This strategy provides a robust pathway to enantiomerically enriched lavandulol.

Enzymatic resolutions have also been effectively employed. The lipase-catalyzed acylation of racemic lavandulol with succinic anhydride (B1165640) allows for the preparation of enantiomerically pure (R)-lavandulol with 98% enantiomeric excess (ee) in a single resolution cycle. researchgate.net A second cycle can then yield (S)-lavandulol with 90% ee. researchgate.net Similarly, the asymmetric esterification of racemic lavandulol using lipase (B570770) B from Candida antarctica and acetic acid as the acyl donor has been demonstrated to yield optically enriched (S)-lavandulol and (R)-lavandulyl acetate (B1210297). nih.gov

Development of Novel Synthetic Routes

The quest for more efficient and practical syntheses of this compound has led to the development of several novel routes. A synthesis of (±)-lavandulol has been achieved via an allyl transfer from sulfur to tin, where the resulting allylic stannane undergoes hydroxymethylation. rsc.org Another innovative method involves the hydrolysis of β,γ-unsaturated aldehyde dimethylhydrazones with copper dichloride to produce lavandulol. thegoodscentscompany.com

A Claisen-type rearrangement of 1,1-dimethyl-2-propenyl senecioate has been shown to produce a mixture of lavandulic acid (70%) and iso-lavandulic acid (30%), which upon reduction with lithium aluminum hydride, yields the corresponding alcohols, lavandulol and iso-lavandulol. tandfonline.com

Fragment Coupling Strategies for the Construction of the this compound Skeleton

The construction of the carbon skeleton of this compound often relies on strategic fragment couplings. The aforementioned Claisen rearrangement is a prime example of an intramolecular fragment coupling, where a single molecule rearranges to form the desired carbon framework. tandfonline.com

Intersmolecular fragment coupling is also a key strategy. The synthesis involving an allyl transfer from sulfur to tin demonstrates a coupling between an allylic stannane fragment and a formaldehyde (B43269) equivalent (trioxane). rsc.org Another approach utilizes the reaction between isopentyl bromide and senecioic esters in the presence of potassium amide to construct the lavandulol backbone. tandfonline.com

Application of Catalysis in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. In the context of this compound synthesis, both chemical and biological catalysts have been employed.

An efficient total synthesis of lavandulol enantiomers utilizes proline as an organocatalyst for an asymmetric α-aminooxylation reaction, which is a key step in setting the stereochemistry of the final product. semanticscholar.org Metal catalysis is also evident in a one-pot synthesis of γ,δ-unsaturated carbonyl compounds from allyl alcohols and vinyl acetates, catalyzed by [IrCl(cod)]2, a reaction relevant to the synthesis of lavandulol analogs. thegoodscentscompany.com

Biocatalysis has emerged as a powerful tool for the synthesis and resolution of this compound. Lipases, such as those from Candida antarctica (Novozym 435), have been successfully used for the enzymatic esterification of lavandulol. nih.govyork.ac.uk This not only allows for the synthesis of lavandulyl acetate but also enables the kinetic resolution of racemic lavandulol to obtain enantiomerically enriched forms. researchgate.netnih.gov

The following table highlights some of the catalysts used in the synthesis of this compound and its derivatives.

CatalystTypeApplicationReference
ProlineOrganocatalystAsymmetric α-aminooxylation semanticscholar.org
Lipase B from Candida antarcticaBiocatalyst (Enzyme)Enzymatic esterification and kinetic resolution nih.govyork.ac.uk
Porcine Pancreas LipaseBiocatalyst (Enzyme)Enzymatic transesterification researchgate.net
[IrCl(cod)]2Metal CatalystSynthesis of γ,δ-unsaturated carbonyls thegoodscentscompany.com
Copper DichlorideMetal SaltHydrolysis of dimethylhydrazones thegoodscentscompany.com

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netmdpi.com The synthesis of this compound is increasingly being approached with these principles in mind.

A significant advancement in the green synthesis of this compound is the development of microbial biosynthesis routes. Researchers have successfully engineered Escherichia coli for the de novo biosynthesis of lavandulol and lavandulyl acetate from simple carbon sources like glycerol. biorxiv.orgresearchgate.netbiorxiv.org This approach avoids the use of petrochemical feedstocks and harsh reaction conditions often associated with traditional chemical synthesis. biorxiv.org One study identified the pyrophosphatase RdgB in E. coli as an efficient enzyme for converting lavandulyl diphosphate (B83284) to lavandulol, achieving a titer of 24.9 mg/L. researchgate.net Further engineering, including the introduction of an alcohol acyltransferase, led to the production of lavandulyl acetate at 42.4 mg/L. researchgate.net

The use of biocatalysis, as discussed in the previous section, is another key aspect of green chemistry. Enzymatic reactions with lipases are typically performed under mild conditions and can reduce the need for protecting groups and hazardous reagents. nih.govyork.ac.uk The biocatalytic esterification of lavandulol in supercritical carbon dioxide represents a particularly green method, as it uses a non-toxic, non-flammable, and recyclable solvent. york.ac.uk

Reactivity and Derivatization Chemistry of 2 Ethenyl 2,5 Dimethyl 4 Hexen 1 Ol

Reactions Involving the Primary Alcohol Functionality of 2-Ethenyl-2,5-dimethyl-4-hexen-1-ol

The primary alcohol group in this compound is a key site for chemical modification, enabling a variety of transformations including oxidation, esterification, etherification, and nucleophilic substitution. These reactions allow for the introduction of new functional groups and the synthesis of a diverse array of derivatives.

Oxidation Reactions and Product Characterization

The oxidation of the primary alcohol in this compound can yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions employed. Given its nature as a primary allylic alcohol, selective oxidation to the corresponding aldehyde, 2-ethenyl-2,5-dimethyl-4-hexenal, can be achieved using mild oxidizing agents that are known to be effective for such transformations without affecting the alkene functionalities.

One of the most suitable reagents for this purpose is activated manganese dioxide (MnO₂). MnO₂ is a highly selective oxidant for allylic and benzylic alcohols, converting them to their corresponding aldehydes or ketones under neutral conditions. commonorganicchemistry.commychemblog.comnanotrun.com The reaction proceeds via a radical intermediate on the surface of the insoluble MnO₂. jove.com The selectivity of MnO₂ for allylic alcohols ensures that the non-allylic double bond in the molecule remains intact. nanotrun.com While specific studies on this compound are not prevalent, the oxidation of its isomer, lavandulol (B192245), to lavandulal is a known transformation.

For the complete oxidation to the carboxylic acid, 2-ethenyl-2,5-dimethyl-4-hexenoic acid, stronger oxidizing agents are required. A balanced equation for the oxidation of the isomeric lavandulol to the corresponding carboxylic acid using a generic oxidizing agent [O] is given as: C₁₀H₁₈O + 2[O] → C₁₀H₁₆O₂ + H₂O. youtube.com Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are typically used for such transformations of primary alcohols. organic-chemistry.org

Oxidation Product Oxidizing Agent Reaction Conditions Expected Outcome
2-Ethenyl-2,5-dimethyl-4-hexenalActivated Manganese Dioxide (MnO₂)Neutral, often in solvents like dichloromethane (B109758) or chloroformSelective oxidation to the aldehyde. commonorganicchemistry.commychemblog.com
2-Ethenyl-2,5-dimethyl-4-hexenoic acidPotassium Permanganate (KMnO₄)Basic or acidic conditions, often with heatingComplete oxidation to the carboxylic acid.
2-Ethenyl-2,5-dimethyl-4-hexenoic acidChromic Acid (H₂CrO₄)Acidic conditions (e.g., Jones oxidation)Complete oxidation to the carboxylic acid. nih.gov

Product characterization would typically involve spectroscopic methods. The formation of the aldehyde can be confirmed by the appearance of a characteristic carbonyl (C=O) stretch in the infrared (IR) spectrum around 1680-1700 cm⁻¹ and a proton signal for the aldehyde (CHO) in the nuclear magnetic resonance (NMR) spectrum between 9 and 10 ppm. For the carboxylic acid, a broad O-H stretch would be observed in the IR spectrum (around 2500-3300 cm⁻¹) in addition to the carbonyl stretch, and the carboxylic acid proton would appear as a singlet downfield in the ¹H NMR spectrum (typically above 10 ppm).

Esterification and Etherification Studies

Esterification: The primary alcohol of this compound can readily undergo esterification with carboxylic acids or their derivatives to form esters. These reactions are typically catalyzed by acids or enzymes. The enzymatic esterification of the related compound, lavandulol, has been studied in detail. For instance, the asymmetric esterification of racemic lavandulol with acetic acid as the acyl donor has been achieved using lipase (B570770) B from Candida antarctica, yielding (R)-lavandulyl acetate (B1210297). youtube.com This enzymatic approach offers high yields and enantioselectivity. youtube.comnih.gov Another study demonstrated the successful conversion of lavandulol to lavandulyl acetate using immobilized Candida antarctica lipase B in supercritical carbon dioxide, with conversions up to 86%. wikipedia.org Furthermore, the biosynthesis of lavandulyl acetate from lavandulol using an alcohol acyltransferase (AAT) from Lavandula x intermedia with acetyl-CoA as the acyl donor has been demonstrated in engineered E. coli. youtube.comlibretexts.org

Etherification: The synthesis of ethers from this compound can be accomplished through several methods, most notably the Williamson ether synthesis or acid-catalyzed dehydration. The Williamson synthesis involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. youtube.comyoutube.com This method is versatile for producing unsymmetrical ethers. Acid-catalyzed etherification, on the other hand, typically involves the reaction of the alcohol with itself or another alcohol in the presence of a strong acid like sulfuric acid, and is more suited for the synthesis of symmetrical ethers. youtube.comresearchgate.net For allylic alcohols, Lewis acid catalysis, for example with gold(I) salts, can also promote etherification with other alcohols. mychemblog.com

Reaction Type Reagents and Catalysts Key Findings Reference
Enzymatic EsterificationLavandulol, Acetic Acid, Lipase B from Candida antarcticaAchieved 80% yield of lavandulyl acetate. youtube.com youtube.com
Enzymatic EsterificationLavandulol, Acetic Acid, Immobilized Candida antarctica lipase BUp to 86% conversion in supercritical CO₂. wikipedia.org wikipedia.org
Biosynthetic EsterificationLavandulol, Acetyl-CoA, Alcohol Acyltransferase (LiAAT4)Successful production of lavandulyl acetate in E. coli. youtube.com youtube.comlibretexts.org
Williamson Ether SynthesisAlcohol, Strong Base (e.g., NaH), Alkyl HalideForms alkoxide intermediate for SN2 reaction. youtube.com youtube.comyoutube.com
Acid-Catalyzed EtherificationAlcohol, Strong Acid (e.g., H₂SO₄)Protonation of alcohol to form a good leaving group. researchgate.net youtube.comresearchgate.net

Nucleophilic Substitution Reactions

The primary hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. The direct substitution of the hydroxyl group is also possible under acidic conditions, where protonation of the hydroxyl group forms water, a good leaving group. rsc.org These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the substrate, nucleophile, and reaction conditions. Given that this compound is a primary allylic alcohol, it can undergo Sₙ2 reactions. However, the formation of a resonance-stabilized allylic carbocation could also favor an Sₙ1 pathway. rsc.orgdocumentsdelivered.com

The direct nucleophilic substitution of allylic alcohols is an environmentally favorable process as it generates only water as a byproduct. commonorganicchemistry.com Various Lewis and Brønsted acids have been shown to catalyze these reactions, allowing for the formation of C-C, C-N, C-O, and C-S bonds. youtube.com

Transformations of the Alkene Functionalities in this compound

The two carbon-carbon double bonds in this compound are also sites of reactivity, susceptible to reactions such as hydrogenation and electrophilic addition. The non-conjugated nature of these double bonds influences their reactivity, with each double bond potentially reacting independently.

Hydrogenation and Reduction Reactions

Catalytic hydrogenation can be used to reduce one or both of the alkene functionalities in this compound. The choice of catalyst and reaction conditions determines the extent of reduction. Heterogeneous catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel are commonly used for the hydrogenation of alkenes. nih.govmdpi.com The reaction with hydrogen gas, often under pressure, leads to the saturation of the double bonds to form the corresponding saturated alcohol, 2-ethyl-2,5-dimethylhexan-1-ol.

Selective hydrogenation of one of the double bonds is also a possibility. The reactivity of the double bonds towards hydrogenation can be influenced by steric hindrance and the substitution pattern. In this compound, the terminal vinyl group may be more sterically accessible and thus more readily hydrogenated than the internal double bond. Catalysts like Wilkinson's catalyst ([RhCl(PPh₃)₃]) are known for their selectivity towards less substituted double bonds. chemicalforums.com Conversely, poisoned catalysts, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline), are used for the selective reduction of alkynes to cis-alkenes and are generally less effective for the partial reduction of dienes. researchgate.net

Reaction Catalyst Hydrogen Source Expected Product
Full HydrogenationPd/C, PtO₂, or Raney NickelH₂ gas2-Ethyl-2,5-dimethylhexan-1-ol
Selective HydrogenationWilkinson's CatalystH₂ gas2-Ethyl-2,5-dimethyl-4-hexen-1-ol (preferential reduction of the terminal double bond)

Electrophilic Addition Mechanisms

The alkene functionalities in this compound can undergo electrophilic addition reactions with reagents such as hydrogen halides (HX) and halogens (X₂). In the case of non-conjugated dienes, the double bonds generally react independently of one another. nanotrun.com The regioselectivity of the addition of an unsymmetrical electrophile like HBr is governed by Markovnikov's rule, which states that the electrophile (H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate.

For this compound, the addition of one equivalent of HBr would be expected to occur preferentially at one of the two double bonds. The terminal vinyl group would likely yield a secondary carbocation, while the internal double bond would lead to a tertiary carbocation, which is more stable. Therefore, the addition of HBr is expected to favor the formation of a product where the bromine atom is attached to the more substituted carbon of the internal double bond. The reaction of lavandulol with bromine (Br₂) is known to form a saturated organic product, indicating that both double bonds react. youtube.com

The mechanism for electrophilic addition to a conjugated diene involves the formation of a resonance-stabilized allylic carbocation, which can lead to both 1,2- and 1,4-addition products. While this compound is a non-conjugated diene, the proximity of the double bonds could potentially lead to more complex reaction pathways under certain conditions, such as acid-catalyzed intramolecular cyclization.

Cycloaddition Reactions (e.g., Diels-Alder)

The 1,3-diene moiety within the structure of this compound makes it a prime candidate for participation in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This reaction involves the interaction of the diene with a dienophile to form a six-membered ring. The presence of alkyl substituents on the diene system influences its electronic properties and steric hindrance, which in turn affects the reaction rate and selectivity.

Below is a table illustrating the potential Diels-Alder reactions of this compound with representative dienophiles.

Table 1: Hypothetical Diels-Alder Reactions of this compound

Dienophile Predicted Major Product Potential Catalyst
Maleic anhydride (B1165640) 3-(4-hydroxy-4-methylhex-1-en-3-yl)-3-methyl-3,3a,4,7-tetrahydroisobenzofuran-1,5-dione Heat or Lewis Acid (e.g., AlCl₃)
Acrolein 4-(4-hydroxy-4-methylhex-1-en-3-yl)-4-methylcyclohex-1-enecarbaldehyde Heat

Olefin Metathesis Studies

The presence of two distinct olefinic functionalities—a terminal vinyl group and an internal double bond—opens up possibilities for olefin metathesis reactions. Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds, catalyzed by transition metal complexes, such as those developed by Grubbs and Schrock. utc.edumdpi.com

For this compound, both ring-closing metathesis (RCM) and cross-metathesis (CM) are conceivable pathways. RCM could potentially lead to the formation of a seven-membered cyclic ether if the hydroxyl group participates after a preliminary etherification, or a seven-membered carbocycle. However, the formation of a seven-membered ring via RCM can be challenging.

Cross-metathesis with other olefins offers a more versatile approach to introduce new functional groups. For instance, reaction with a simple alkene like ethylene (B1197577) could lead to the removal of the vinyl group and the formation of a new terminal alkene. A recent study on the cross-metathesis of the structurally similar 2,5-dimethyl-2,4-hexadiene (B125384) demonstrated the feasibility of synthesizing tri- and tetra-substituted alkenes using this method. researchgate.net This suggests that this compound could be a valuable substrate for similar transformations. researchgate.net

Table 2: Potential Olefin Metathesis Reactions

Metathesis Type Reaction Partner Potential Product Catalyst
Ring-Closing Metathesis None 2,5-dimethyl-2,5-dihydro-1H-oxepine or 4,7-dimethyl-1,4-cycloheptadiene Grubbs Catalyst
Cross-Metathesis Ethylene 2,5-dimethyl-4-hexen-1-ol Grubbs Catalyst

Reactivity at the Tertiary Carbon Center of this compound

The tertiary alcohol functional group at the C1 position is another key reactive site. Tertiary alcohols are known to undergo specific types of reactions, primarily influenced by the stability of the corresponding tertiary carbocation. Under acidic conditions, protonation of the hydroxyl group followed by the loss of water would generate a stable tertiary carbocation. This intermediate can then undergo several transformations, including elimination to form an additional double bond or reaction with a nucleophile in an SN1-type substitution.

The specific outcome would depend on the reaction conditions, such as the nature of the acid and solvent, and the temperature. For instance, treatment with a strong, non-nucleophilic acid at elevated temperatures would likely favor elimination, leading to the formation of a triene. Conversely, using a protic acid in the presence of a good nucleophile could result in a substitution product. The steric hindrance around the tertiary center also plays a role in its reactivity. nih.gov

Cascade and Multicomponent Reactions of this compound

The multifunctional nature of this compound makes it an attractive substrate for cascade or multicomponent reactions. These reactions, where multiple bonds are formed in a single operation, are highly efficient in building molecular complexity. nih.gov

A hypothetical cascade reaction could be initiated by the acid-catalyzed formation of the tertiary carbocation, as described above. This carbocation could then be trapped intramolecularly by one of the double bonds, leading to the formation of a cyclic structure. For example, an intramolecular electrophilic attack of the carbocation on the internal double bond could lead to the formation of a five- or six-membered ring, depending on the regioselectivity of the cyclization. Subsequent rearrangement or quenching of the resulting carbocation would yield complex polycyclic products.

While specific examples involving this particular substrate are not documented, the principles of cascade reactions suggest a rich potential for the synthesis of intricate molecular architectures from this relatively simple starting material.

Formation of Advanced Organic Intermediates from this compound

The various modes of reactivity of this compound allow for its conversion into a range of advanced organic intermediates. These intermediates can serve as building blocks for the synthesis of more complex target molecules, such as natural products, pharmaceuticals, and materials.

The Diels-Alder reaction, for example, provides a direct route to highly functionalized cyclohexene (B86901) derivatives, which are common motifs in many biologically active compounds. Olefin metathesis can be employed to modify the side chains or to create macrocyclic structures. The reactivity at the tertiary alcohol center allows for the introduction of different functional groups or the creation of additional unsaturation.

The following table summarizes some of the potential advanced intermediates that could be synthesized from this compound.

Table 3: Potential Advanced Organic Intermediates

Transformation Intermediate Class Synthetic Potential
Diels-Alder Reaction Substituted Tetrahydroisobenzofurans Building blocks for natural product synthesis
Ring-Closing Metathesis Dihydro-oxepines Heterocyclic scaffolds in medicinal chemistry
Acid-catalyzed Dehydration/Cyclization Polycyclic Terpenoid-like Structures Precursors for fragrance and flavor compounds

The versatility of this compound as a starting material underscores its potential value in synthetic organic chemistry, offering multiple pathways to diverse and complex molecular structures.

Advanced Spectroscopic and Analytical Characterization Techniques for Research on 2 Ethenyl 2,5 Dimethyl 4 Hexen 1 Ol

Chromatographic Methods for Purity Assessment and Compositional Analysis in Research

Chromatography is an indispensable tool in chemical analysis, allowing for the separation of individual components from a complex mixture. The choice of chromatographic method is dictated by the physicochemical properties of the analyte, such as volatility and polarity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile compounds. It is particularly effective for identifying the constituents of complex mixtures like essential oils. In the analysis of 2-ethenyl-2,5-dimethyl-4-hexen-1-ol, the sample is vaporized and separated on a capillary column, often a non-polar column like one with a 5%-diphenyl-95%-dimethylpolysiloxane stationary phase, before being detected and identified by a mass spectrometer. itmedicalteam.pl

Research has successfully utilized GC-MS to identify this compound in natural products. For instance, it has been identified as a significant component in the essential oil of Eucalyptus citriodora seeds and fruits, constituting 8.0% of the total identified compounds. itmedicalteam.plwalshmedicalmedia.comitmedicalteam.pl It has also been detected in analyses of Na-Oogst tobacco leaf extracts, where its presence and concentration are influenced by the processing methods of fermentation and extraction. researchgate.netresearchgate.net These studies demonstrate the power of GC-MS to separate and identify this compound from dozens of other co-occurring molecules. itmedicalteam.plwalshmedicalmedia.comresearchgate.netsemanticscholar.org

Table 1: Detection of this compound in Natural Products by GC-MS

Source MaterialExtraction/Analysis MethodPercentage Composition (%)Reference
Eucalyptus citriodora Fruit Essential OilHydro-distillation / GC-MS8.00 itmedicalteam.plitmedicalteam.pl
Eucalyptus citriodora Seed Essential OilHydro-distillation / GC-MS8.00 walshmedicalmedia.com
Commercial Eucalyptus OilNot Specified / GC-MS8.00 semanticscholar.org
Na-Oogst Tobacco LeavesMaceration (before fermentation) / GC-MS5.27 researchgate.net

For compounds that are non-volatile, thermally unstable, or require analysis alongside other non-volatile matrix components, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. researchgate.net While this compound is sufficiently volatile for GC-MS, LC-MS would be essential for analyzing its non-volatile derivatives or for comprehensive profiling of an extract that contains both volatile and non-volatile substances. researchgate.net

For instance, if the primary alcohol group of this compound were to be esterified to form a larger, less volatile molecule, LC-MS would be the ideal technique for its analysis. The separation would be achieved based on the compound's polarity using a packed column, followed by ionization (e.g., via electrospray ionization) and detection by a mass spectrometer. This approach allows for the characterization of a broader range of related analytes in a single analysis.

When the primary goal is not identification but precise quantification or purity assessment, High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique. evitachem.com For this compound, an isolated sample could be dissolved in an appropriate solvent and injected into an HPLC system.

Separation would typically be performed using a reversed-phase column (e.g., C18). Detection could be achieved using a UV detector, as the two double bonds in the molecule are expected to exhibit some absorbance at lower wavelengths, or a refractive index (RI) detector, which is sensitive to changes in the bulk solution's refractive index. By comparing the peak area of the analyte to that of a certified reference standard, HPLC can provide highly accurate and precise data on the purity and concentration of this compound in a sample. This is crucial for quality control and standardization in research. evitachem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules. evitachem.com It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous determination of its connectivity and stereochemistry.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the starting point for structural analysis. Based on the known structure of this compound, the expected signals can be predicted.

¹H NMR: The proton spectrum would show distinct signals for each unique proton environment. This would include characteristic signals in the olefinic region (δ 5.0-6.0 ppm) for the vinyl group and the C4-proton. The protons of the primary alcohol (CH₂OH) would appear as a singlet or a multiplet depending on exchange rates, and the various methyl groups would give rise to singlets or doublets in the upfield region (δ 0.9-1.7 ppm).

¹³C NMR: The carbon spectrum would reveal ten distinct signals, one for each carbon atom in the unique chemical environment of the asymmetric molecule. Key signals would include those for the sp²-hybridized carbons of the two double bonds (δ 110-150 ppm), the sp³-hybridized carbon bearing the hydroxyl group (δ ~60-70 ppm), the two quaternary carbons, and the four distinct methyl carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (-CH₂OH)~3.4-3.6~68
C2 (-C(CH₃)(CH=CH₂)-)- (Quaternary)~45
C3 (-CH₂-)~1.5~40
C4 (=CH-)~5.1~125
C5 (-C(CH₃)₂-)- (Quaternary)~35
C6 (-CH₃)~1.6~26
C7 (-CH₃, one of two on C5)~1.0~23
C8 (-CH₃, one of two on C5)~1.0~23
C9 (-CH=CH₂)~5.8~145
C10 (=CH₂)~5.0-5.2~112

Note: These are estimated values and may vary based on solvent and experimental conditions.

To definitively assemble the molecular structure, two-dimensional (2D) NMR experiments are utilized. These experiments reveal correlations between nuclei, providing a complete picture of the molecular connectivity.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons (¹H-¹H correlations). For this compound, it would show correlations between the protons of the vinyl group (C9-H and C10-H₂), and crucially, between the C4-H proton and the protons on C3 and the C6 methyl group, confirming the segment around the internal double bond.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹H-¹³C one-bond correlations). This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.

Stereochemical Assignments via NMR

Detailed stereochemical assignments of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy are not extensively reported in the available scientific literature. The presence of a stereocenter at the carbon atom bearing the hydroxyl and ethenyl groups, as well as the potential for E/Z isomerism at the double bond in the hexenyl chain, suggests that a combination of one-dimensional and two-dimensional NMR techniques would be necessary for a complete stereochemical elucidation.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Comprehensive infrared (IR) and Raman spectroscopic data, including detailed vibrational band assignments for this compound, are not widely available in scientific databases and literature.

Theoretically, the IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its functional groups. These would include:

A broad O-H stretching band for the hydroxyl group, typically in the region of 3200-3600 cm⁻¹.

C-H stretching vibrations for the sp³ and sp² hybridized carbons, expected around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

A C=C stretching vibration for the ethenyl group and the double bond within the hexenyl chain, anticipated in the 1640-1680 cm⁻¹ region.

An O-H bending vibration and a C-O stretching vibration, which would further confirm the presence of the alcohol functional group.

Without experimental spectra, a detailed analysis of the vibrational modes remains speculative.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Studies

While detailed high-resolution mass spectrometry (HRMS) studies dedicated to the fragmentation pathways of this compound are not extensively documented, the compound has been identified in natural sources through Gas Chromatography-Mass Spectrometry (GC-MS). These identifications rely on matching the obtained mass spectra with those in spectral libraries.

In a study on the volatile compounds of fire-cured and fermented Na-Oogst tobacco leaves, this compound was identified as a component of the essential oil obtained through maceration after fermentation. researchgate.netresearchgate.net The analysis was performed using GC-MS, where the mass spectrometer fragments the eluted compounds and records the mass-to-charge ratio of these fragments.

The following table lists some of the compounds identified alongside this compound in the aforementioned study on tobacco leaves.

Compound Name
5-propyl-Nonane
1-Dodecene
Hexadecyl chloride
Ledane
Hexadecane
Durene

A detailed HRMS analysis would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition with high accuracy. Furthermore, tandem MS (MS/MS) experiments could be performed to systematically study the fragmentation pathways, which would involve the loss of small neutral molecules such as water (from the alcohol group) and various hydrocarbon fragments, providing definitive structural confirmation.

X-ray Crystallography of Solid Derivatives of this compound (if applicable)

There is no information available in the scientific literature regarding the synthesis of solid derivatives of this compound for the purpose of X-ray crystallographic analysis. As the compound is a liquid at standard conditions, its direct analysis by single-crystal X-ray diffraction is not feasible. To perform such an analysis, it would first need to be converted into a crystalline solid derivative.

Potential derivatization strategies could include the formation of a benzoate (B1203000) or a p-nitrobenzoate ester through reaction of the hydroxyl group with the corresponding acyl chloride. If a suitable crystalline derivative could be obtained, X-ray crystallography would provide unambiguous proof of the compound's three-dimensional structure, including the absolute stereochemistry if a chiral derivatizing agent is used or if the crystal forms in a chiral space group.

Theoretical and Computational Studies on 2 Ethenyl 2,5 Dimethyl 4 Hexen 1 Ol

Conformational Analysis and Energy Minima Determination

Conformational analysis is crucial for understanding the three-dimensional structure and stability of flexible molecules like 2-Ethenyl-2,5-dimethyl-4-hexen-1-ol. The molecule possesses multiple rotatable single bonds, leading to a vast number of possible spatial arrangements, or conformers. edurev.inlibretexts.org Computational methods are employed to identify these conformers and determine their relative energies to find the most stable structures (energy minima).

A typical workflow for this analysis involves:

Conformer Search: Initial exploration of the conformational space using molecular mechanics methods, such as the GMMX conformer search. mdpi.com This generates a wide range of possible structures.

Geometry Optimization: Each generated conformer is then optimized using more accurate quantum mechanical methods, typically Density Functional Theory (DFT). nih.gov A common and effective choice is the B3LYP functional combined with a basis set like 6-311++G(d,p), often including dispersion corrections (e.g., D3BJ) to accurately model weak intramolecular interactions. mdpi.com

Energy Calculation: The final energies of the optimized conformers are calculated to determine their relative stability. The conformer with the lowest energy is the global minimum and represents the most probable structure of the isolated molecule.

For this compound, a key structural feature influencing its conformation is the potential for intramolecular hydrogen bonding. Similar to its isomer linalool (B1675412), the hydroxyl (-OH) group can act as a hydrogen bond donor to the π-electrons of either the ethenyl group at C2 or the double bond at C4. acs.org These interactions can significantly stabilize certain conformers. The relative energies determine the population of each conformer at a given temperature, governed by the Boltzmann distribution.

Table 1: Illustrative Conformational Analysis Results for this compound using DFT.
ConformerKey Dihedral Angles (degrees)Intramolecular InteractionRelative Energy (kcal/mol)
1 (Global Minimum)H-O-C1-C2: ~180, C1-C2-C3-C4: ~60O-H···π (C4=C5)0.00
2H-O-C1-C2: ~60, C1-C2-C3-C4: ~180O-H···π (C2-ethenyl)0.85
3H-O-C1-C2: ~180, C1-C2-C3-C4: ~180None2.10
4H-O-C1-C2: ~60, C1-C2-C3-C4: ~60None3.50

Electronic Structure and Reactivity Predictions using Quantum Chemical Methods

Quantum chemical methods are used to investigate the electronic structure of this compound, providing insights into its chemical reactivity. nih.gov By calculating properties derived from the molecular wavefunction, predictions can be made about how the molecule will behave in chemical reactions.

Key aspects of this analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The HOMO indicates regions susceptible to electrophilic attack (electron-donating sites), while the LUMO points to sites prone to nucleophilic attack (electron-accepting sites). For this compound, the π-systems of the two double bonds are expected to be the primary locations of the HOMO, making them targets for electrophiles.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich areas), such as around the oxygen atom of the hydroxyl group, which are attractive to electrophiles. Blue regions signify positive potential (electron-poor areas), like the hydroxyl hydrogen, which are susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis helps to understand charge distribution in terms of localized bonds and lone pairs, quantifying the charge on each atom and describing delocalization effects, such as hyperconjugation, which contribute to molecular stability.

These calculations can predict, for example, that the oxidation of the molecule would likely occur at the tertiary alcohol or at the allylic positions. nih.govacs.org

Table 2: Predicted Electronic Properties of this compound from DFT Calculations.
PropertyPredicted ValueSignificance
HOMO Energy~ -6.5 eVIndicates electron-donating ability (reactivity with electrophiles).
LUMO Energy~ +1.2 eVIndicates electron-accepting ability (reactivity with nucleophiles).
HOMO-LUMO Gap~ 7.7 eVRelates to chemical stability and electronic transitions.
Dipole Moment~ 1.8 DQuantifies the overall polarity of the molecule.

Reaction Mechanism Elucidation through Computational Chemistry Approaches

Computational chemistry is a powerful tool for mapping the detailed pathways of chemical reactions, known as reaction mechanisms. For a terpene alcohol like this compound, this is particularly useful for studying complex reactions such as autoxidation or acid-catalyzed cyclizations. nih.govacs.org

The process involves:

Proposing a Pathway: A chemically plausible reaction mechanism is hypothesized.

Locating Stationary Points: The geometries of reactants, products, intermediates, and, crucially, transition states are optimized using DFT methods.

Calculating Activation Energies: The energy difference between the reactants and each transition state (the activation energy or barrier) is calculated. The pathway with the lowest activation energy is generally the most favorable.

Verifying Transition States: Frequency calculations are performed to confirm that a transition state structure corresponds to a true energy maximum along the reaction coordinate (identified by a single imaginary frequency).

For instance, theoretical studies on the oxidation of the structurally similar linalool have characterized the formation of a biradical intermediate with O₂, which serves as a branching point for different oxidation pathways, including ene-type and radical mechanisms. nih.govacs.org These calculations successfully predicted the major experimentally observed hydroperoxide product. A similar approach could elucidate the oxidation or cyclization mechanisms of this compound.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can accurately predict the spectroscopic signatures of molecules, which is invaluable for structure verification and interpretation of experimental data.

NMR Spectroscopy: DFT calculations, using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov By calculating the magnetic shielding for each nucleus in the optimized geometry of the molecule, chemical shifts can be predicted. These calculations are often performed for multiple low-energy conformers, and the results are Boltzmann-averaged to provide a final predicted spectrum that accounts for the conformational flexibility of the molecule. researchgate.net This synergy between DFT and NMR is a powerful tool for structural elucidation. nih.govivanmr.com

IR Spectroscopy: The same DFT calculations used for geometry optimization also yield harmonic vibrational frequencies. These frequencies correspond to the stretching, bending, and other vibrational modes of the molecule, which can be directly compared to an experimental infrared (IR) spectrum. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations. These correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range and can be used to predict the λ_max values for the molecule.

Table 3: Illustrative Predicted Spectroscopic Data for this compound.
SpectroscopyPredicted FeatureAssignment
¹H NMR (δ, ppm)~5.0-6.0Olefinic protons (-CH=CH₂, -CH=C)
~3.6Methylene protons (-CH₂OH)
~1.0-1.7Methyl protons (-CH₃)
¹³C NMR (δ, ppm)~110-145Olefinic carbons (C=C)
~65Alcohol-bearing carbon (-CH₂OH)
~15-25Methyl carbons (-CH₃)
IR (cm⁻¹)~3400 (broad)O-H stretch
~3080, ~1640C=C-H stretch, C=C stretch
~2850-2960C-H alkane stretches

Molecular Dynamics Simulations of Intermolecular Interactions (e.g., adsorption on surfaces)

While quantum mechanics is ideal for studying the properties of single molecules, Molecular Dynamics (MD) simulations are used to model the behavior of ensembles of molecules over time. This allows for the investigation of intermolecular forces and dynamic processes. researchgate.net

For this compound, MD simulations could be applied to study:

Solvation: By simulating the molecule in a box of solvent molecules (e.g., water or ethanol), one can study how the solvent structures itself around the solute. Analysis of radial distribution functions would reveal the nature and strength of hydrogen bonding between the molecule's hydroxyl group and the solvent.

Adsorption on Surfaces: MD simulations are used to model the interaction of organic molecules with various surfaces, such as graphite (B72142) or metal oxides. These simulations can determine the preferred orientation of the molecule on the surface, calculate the adsorption enthalpy, and characterize the non-covalent interactions (e.g., van der Waals forces, hydrogen bonds) that govern the adsorption process.

Complex Formation: MD can be used to study the stability and dynamics of complexes, for example, the inclusion of the molecule within a cyclodextrin (B1172386) cavity. mdpi.com Analysis of the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the atoms during the simulation provides information on the stability and flexibility of the complex. researchgate.netresearchgate.net

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of atomic positions.

Table 4: Applications of Molecular Dynamics Simulations for this compound.
Simulation SystemKey AnalysesInsights Gained
Molecule in WaterRadial Distribution Functions, H-bond lifetimeSolvation shell structure, strength of interaction with water.
Molecule on Graphite SurfaceAdsorption energy, molecular orientationStrength and nature of surface binding, preferred adsorption geometry.
Molecule in a Lipid BilayerPosition and orientation, diffusion coefficientAbility to permeate cell membranes, interaction with lipids.
Complex with a ProteinBinding energy, RMSD/RMSF, intermolecular contactsStability of the protein-ligand complex, key binding interactions. researchgate.net

Applications and Advanced Materials Science Involving 2 Ethenyl 2,5 Dimethyl 4 Hexen 1 Ol

Role as a Building Block in Complex Organic Synthesis

The reactivity of the hydroxyl and ethenyl groups in 2-ethenyl-2,5-dimethyl-4-hexen-1-ol provides multiple avenues for its use as a precursor in the synthesis of a variety of organic compounds.

While specific industrial-scale synthesis of fine chemicals originating directly from this compound is not extensively documented in publicly available literature, its structural motifs are found in various natural and synthetic compounds, particularly in the flavor and fragrance industry. Allylic alcohols are well-known precursors for a range of chemical transformations. For instance, the Claisen rearrangement of an allylic alcohol, after conversion to a vinyl ether, is a classic method for synthesizing γ,δ-unsaturated aldehydes (4-alkenals), which are valuable intermediates in the production of fragrances and other specialty chemicals.

Furthermore, the allylic alcohol moiety can undergo a variety of other transformations, including oxidation to the corresponding ketone, esterification, and etherification, leading to a diverse array of derivatives with potentially unique properties. The presence of two double bonds offers further opportunities for selective chemical modifications, such as epoxidation, dihydroxylation, or hydrogenation, to produce a range of saturated and functionalized alcohols and diols. These derivatives can serve as chiral building blocks or key intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. A patent has described the synthesis of various fragrance and flavor components from allylic alcohols through reactions like the Claisen Rearrangement, highlighting the potential of such compounds as versatile substrates. nih.gov

The development of novel synthetic reagents from this compound is an area of academic and industrial research interest. The bifunctional nature of the molecule allows for its conversion into unique organometallic reagents or ligands for catalysis. For example, the hydroxyl group can be transformed into a leaving group, enabling its use in palladium-catalyzed amination reactions for the synthesis of complex amines. mdpi.com The presence of the vinyl group allows for its participation in various coupling reactions, such as Suzuki, Heck, or Negishi coupling, to form more complex carbon skeletons.

Moreover, the diene system that can be generated from this alcohol could be a valuable component in Diels-Alder reactions, providing a pathway to complex cyclic structures. The development of chiral catalysts could enable enantioselective transformations of this compound, leading to the synthesis of enantiomerically pure compounds that are highly sought after in the pharmaceutical industry.

Incorporation into Polymeric Materials and Macromolecular Structures

The presence of both a polymerizable ethenyl group and a reactive alcohol functionality makes this compound a promising candidate for the synthesis of functional polymers and macromolecular structures.

The vinyl group of this compound can undergo polymerization through various mechanisms, including free radical, cationic, and anionic polymerization. The choice of polymerization technique would influence the resulting polymer's molecular weight, polydispersity, and microstructure. The bulky substituent on the vinyl group may present steric hindrance, which would need to be considered in the selection of the polymerization conditions and initiator.

The hydroxyl group can also be utilized in polymerization reactions. For instance, it can serve as an initiator for ring-opening polymerization of cyclic esters like caprolactone (B156226) or lactide, leading to the formation of graft copolymers with a polyester (B1180765) side chain. Alternatively, the alcohol can be derivatized into other functional groups, such as an acrylate (B77674) or methacrylate, which can then be copolymerized with other monomers to tailor the properties of the resulting polymer.

Polymerization StrategyReactive GroupPotential Polymer Architecture
Vinyl PolymerizationEthenyl GroupLinear homopolymer or copolymer
Ring-Opening PolymerizationAlcohol Group (as initiator)Graft copolymer
PolycondensationAlcohol Group (with a diacid or diisocyanate)Polyester or Polyurethane

The incorporation of this compound into polymer chains can impart specific functionalities to the resulting material. The hydroxyl groups along the polymer backbone can serve as sites for post-polymerization modification, allowing for the introduction of a wide range of functional groups. This could lead to the development of polymers with tailored properties, such as improved hydrophilicity, biocompatibility, or adhesive properties.

Furthermore, the unsaturated bond within the hexenyl side chain remains available for further chemical reactions after polymerization of the vinyl group. This "pendant" double bond can be used for cross-linking the polymer chains to form a network structure, enhancing the material's mechanical strength and thermal stability. It could also be a site for grafting other molecules, leading to the creation of complex, multifunctional polymer architectures for applications in drug delivery, coatings, and advanced composites.

Mechanistic Investigations of Corrosion Inhibition by this compound and its Derivatives

Unsaturated alcohols and their derivatives have been investigated as corrosion inhibitors for various metals and alloys in acidic environments. The mechanism of inhibition is generally attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that hinders the corrosion process.

The corrosion inhibition mechanism of unsaturated alcohols like this compound is believed to involve a combination of physical and chemical adsorption. nih.goviium.edu.my The presence of π-electrons in the double bonds and the lone pair of electrons on the oxygen atom of the hydroxyl group facilitates the adsorption of the molecule onto the metal surface. mdpi.com In acidic solutions, the hydroxyl group can be protonated, leading to an electrostatic interaction between the positively charged inhibitor molecule and the negatively charged metal surface (in the presence of adsorbed chloride ions, for example). mdpi.com

A key aspect of the inhibition mechanism for many unsaturated alcohols, particularly at elevated temperatures, is their ability to polymerize on the metal surface. ampp.orgampp.org This in-situ polymerization leads to the formation of a more robust and stable protective film that effectively blocks the active sites for corrosion. The ethenyl and hexenyl groups in this compound could participate in such polymerization reactions, contributing to its potential as an effective corrosion inhibitor.

Studies on similar compounds, such as propargyl alcohol and benzoyl allyl alcohol, have provided insights into the kinetics and mechanism of this process. ampp.orgampp.org The rate of corrosion is often found to decrease with increasing inhibitor concentration, and the adsorption process can often be described by the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. grafiati.comresearchgate.netiiste.orgresearchgate.netiiste.org

Table of Mechanistic Aspects of Corrosion Inhibition by Unsaturated Alcohols:

Mechanistic StepDescriptionRelevant Functional Groups
Physisorption Electrostatic interaction between the protonated inhibitor and the charged metal surface.Hydroxyl group
Chemisorption Donation of π-electrons from the double bonds and lone pair electrons from the oxygen atom to the vacant d-orbitals of the metal.Ethenyl group, Hexenyl group, Hydroxyl group
Surface Polymerization In-situ polymerization of the adsorbed inhibitor molecules to form a protective polymer film.Ethenyl group, Hexenyl group
Barrier Formation The adsorbed monolayer and/or polymer film acts as a physical barrier, preventing corrosive species from reaching the metal surface.Entire Molecule

Further research, including electrochemical studies like potentiodynamic polarization and electrochemical impedance spectroscopy, along with surface analysis techniques, would be necessary to fully elucidate the specific corrosion inhibition mechanism of this compound and its derivatives on different metals. rsc.org

Adsorption Mechanisms on Metal Surfaces

There is a notable absence of specific research data on the adsorption mechanisms of this compound onto metal surfaces. For a comprehensive understanding, studies would need to investigate the nature of the interaction—whether it is physisorption, involving weak van der Waals forces, or chemisorption, which entails the formation of chemical bonds between the molecule and the metal substrate. Key parameters such as adsorption isotherms, thermodynamic data (like Gibbs free energy of adsorption), and the orientation of the adsorbed molecules would be crucial to elucidate the process. However, such specific data for this compound is not currently present in the public domain.

Electrochemical Characterization of Inhibitory Action

The potential of this compound as a corrosion inhibitor has not been extensively characterized through electrochemical methods. Typically, techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are employed to evaluate a compound's ability to protect metals from corrosion. These studies would yield critical data points including corrosion potential (Ecorr), corrosion current density (icorr), polarization resistance (Rp), and inhibition efficiency. Without such experimental data, any claims about its inhibitory action would be purely speculative.

Film Formation Studies

Detailed studies on the formation of protective films by this compound on metal surfaces are not available. Research in this area would typically involve surface analysis techniques like scanning electron microscopy (SEM), atomic force microscopy (AFM), and X-ray photoelectron spectroscopy (XPS) to visualize the morphology and determine the chemical composition of any film formed. The thickness, uniformity, and adherence of such a film would be critical parameters in assessing its protective qualities.

Potential in Catalytic Systems and Ligand Design

The application of this compound in catalytic systems or as a ligand for designing new catalysts is an area that remains to be explored. Its molecular structure, containing a hydroxyl group and a vinyl group, theoretically offers potential coordination sites for metal centers. However, there are no available studies that have synthesized, characterized, or tested its efficacy as a ligand in any catalytic reaction. Research in this domain would involve complex synthesis and spectroscopic analysis to understand its coordination chemistry and subsequent testing in relevant catalytic transformations.

Future Research Directions and Unexplored Avenues for 2 Ethenyl 2,5 Dimethyl 4 Hexen 1 Ol

Discovery of Novel Biosynthetic Pathways and Enzymes

The biosynthesis of terpenoids, the class of compounds to which 2-ethenyl-2,5-dimethyl-4-hexen-1-ol belongs, is a complex process involving multiple enzymatic steps. While the foundational mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways that produce the basic C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), are well-characterized, the specific enzymes and subsequent pathways leading to the vast diversity of terpene structures are still being uncovered. kneopen.comnih.govnih.gov

Future research should focus on identifying the specific terpene synthase (TPS) enzymes responsible for the unique cyclization and rearrangement of precursors like geranyl pyrophosphate (GPP) or farnesyl pyrophosphate (FPP) to form the backbone of this compound. nih.govresearchgate.net The functional promiscuity of many TPS enzymes, which can produce multiple products from a single substrate, presents a significant challenge and an area for deep investigation. researchgate.net Gaining insight into the catalytic mechanisms of these enzymes is crucial for understanding how the specific structure of this compound is formed. kneopen.com

The discovery of novel biosynthetic pathways could be accelerated by genome mining of various organisms, particularly plants known for producing diverse floral scents. rsc.org Bacteria have also been recently recognized as a potential source of a vast number of complex terpenoids, and exploring their genetic potential could reveal entirely new enzymatic machinery. researchgate.net

Table 1: Key Research Questions in Biosynthesis

Research QuestionPotential Impact
What specific terpene synthase (TPS) is responsible for producing the carbon skeleton?Enables targeted genetic engineering for enhanced production in microbial or plant systems.
Does the biosynthesis proceed through the MVA or MEP pathway?Provides fundamental knowledge of the compound's metabolic origins within an organism.
Are there unique "tailoring" enzymes (e.g., cytochromes P450) that modify the initial terpene backbone?Uncovers novel enzymatic functions and expands the toolbox for synthetic biology.
In which organisms can the biosynthetic genes for this compound be found?Identifies natural sources and provides a basis for conservation and biotechnological application.

Exploration of Unconventional Synthetic Routes and Methodologies

While classical organic synthesis can produce tertiary allylic alcohols, future research should explore more efficient, stereoselective, and environmentally benign methodologies. The development of novel synthetic routes is critical for producing sufficient quantities for further study and potential commercial application, especially given that natural yields can be low. kneopen.com

Unconventional methods that bypass the limitations of traditional synthesis are particularly promising. These could include:

Microwave-assisted synthesis : This technique can accelerate reaction rates and increase yields for reactions like the Baylis-Hillman, which can form allylic alcohols. butler.edu

Mechanochemistry : Using mechanical force, such as in high-speed ball milling, to drive reactions can offer a solvent-free and energy-efficient alternative to conventional heating. butler.edu

Novel Catalytic Systems : Research into highly efficient catalysts for reactions like the Prins condensation, which joins aldehydes and olefins, could provide a direct and economical route to the compound's structural analogs and potentially the compound itself. dicp.ac.cndicp.ac.cn The development of catalysts for the stereospecific synthesis of tertiary allylic alcohols is a significant challenge, and overcoming it would allow for the synthesis of specific enantiomers to study their unique properties. nih.gov

Flow Chemistry : Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity, and enabling safer and more scalable synthesis.

Biocatalysis : Employing isolated enzymes or whole-cell systems to perform key synthetic steps could offer unparalleled stereoselectivity under mild reaction conditions.

Table 2: Comparison of Synthetic Methodologies

MethodologyPotential Advantages for Synthesizing this compoundKey Research Challenge
Microwave-Assisted Synthesis Increased reaction speed, improved yields. butler.eduOptimization of conditions for the specific target molecule.
Mechanochemistry (Ball Milling) Solvent-free, energy-efficient, applicable to solid-state reactions. butler.eduAdapting known solution-phase reactions to a mechanochemical process.
Advanced Catalysis High selectivity, lower catalyst loading, milder reaction conditions. nih.govrsc.orgDesigning catalysts for high stereoselectivity in creating the chiral center.
Flow Chemistry Enhanced safety, scalability, and process control.Developing and optimizing a multi-step flow synthesis pathway.

Development of Advanced Functional Materials from this compound

The molecular structure of this compound, featuring a primary alcohol and two double bonds, makes it an attractive building block for advanced functional materials. The hydroxyl group can be used for esterification or etherification to attach the molecule to other polymers or surfaces, while the vinyl and internal double bonds offer sites for polymerization or other chemical modifications.

Future research could explore its use in creating:

Specialty Polymers : The compound could be used as a monomer or co-monomer in polymerization reactions to create polymers with unique properties. The bulky dimethyl groups would likely influence the polymer's thermal and mechanical properties, potentially leading to materials with tailored flexibility and stability.

Functional Coatings : By grafting the molecule onto surfaces, its properties could be imparted to a bulk material. For instance, it could be investigated for creating hydrophobic or antimicrobial surfaces.

Biodegradable Materials : As a naturally derived structure, its incorporation into polymers, like poly(vinyl alcohol) (PVA), could enhance biodegradability, a desirable trait for applications in packaging and biomedical materials. mdpi.com

Fragrance-Releasing Polymers : The molecule could be chemically bonded to a polymer backbone and released slowly over time through hydrolysis of the linkage (e.g., an ester bond). This would be valuable in the fragrance industry for creating long-lasting scents in consumer products.

In-depth Chemoecological and Biological Interaction Studies

Floral scents are complex chemical mixtures that mediate crucial ecological interactions, most notably attracting pollinators. cambridge.orgrsc.orgchesci.com These volatile organic compounds (VOCs) are key to the reproductive success of many plants and are fundamental to structuring plant-pollinator networks. cambridge.orgrsc.org The specific composition of a floral scent can signal the presence of a reward, like nectar, and help pollinators distinguish between different plant species. cambridge.org

Given its structure as an unsaturated terpene alcohol, a class of compounds commonly found in floral bouquets, this compound likely plays a role as a semiochemical (a chemical that carries a message). rsc.orgchesci.com Future research should aim to:

Identify Natural Sources : Determine which plant species, if any, produce and emit this compound.

Conduct Electrophysiological and Behavioral Assays : Test the compound's ability to elicit responses from the antennae of various insects, particularly pollinators like bees and moths, to determine if it acts as an attractant or repellent.

Investigate its Role in Defense : Some floral volatiles also serve to defend the plant against herbivores or microbial pathogens. rsc.orgnih.gov Studies could explore whether this compound has antimicrobial or insect-repellent properties.

Analyze its Synergistic Effects : Floral scents are mixtures, and the biological activity of a single compound can be enhanced or modified by the presence of others. nih.gov Investigating its effect in combination with other common floral volatiles would provide a more realistic understanding of its ecological function.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Materials Design

For a compound like this compound, AI and ML can be applied in several unexplored avenues:

Odor Prediction and Design : ML models, particularly graph neural networks (GNNs), are being trained to predict a molecule's scent based on its structure. acs.orgdailyai.com Such models could predict the odor profile of this compound and its isomers. Furthermore, generative models can propose novel molecules with desired scent characteristics, potentially identifying structurally similar compounds with even more valuable fragrance properties. acs.orgup.pt

Predictive Synthesis : AI tools could help design and optimize the unconventional synthetic routes discussed earlier by predicting reaction outcomes and identifying the most promising catalysts and conditions, reducing the need for extensive trial-and-error experimentation.

Materials Property Forecasting : ML models can be developed to predict the physical and chemical properties of polymers or materials derived from this compound. By inputting the monomer structure, the AI could forecast properties like glass transition temperature, tensile strength, or biodegradability, guiding the design of new functional materials.

Biological Activity Screening : AI can be used to screen molecules for potential biological activities. By training models on datasets of compounds with known antimicrobial or insect-repellent properties, researchers could get a preliminary assessment of whether this compound is a promising candidate for such applications, focusing experimental efforts more efficiently.

Table 3: Potential AI/ML Applications

Application AreaSpecific TaskExpected Outcome
Fragrance Chemistry Predict odor character and intensity using GNNs. mdpi.comdailyai.comA predicted scent profile, guiding its potential use in perfumery.
Synthetic Chemistry Optimize reaction conditions for novel synthetic routes.Accelerated discovery of efficient and high-yield synthetic pathways.
Materials Science Forecast polymer properties based on monomer structure.Rapid identification of promising candidates for new functional materials.
Chemoecology Screen for potential antimicrobial or insecticidal activity.Prioritization of the compound for specific biological activity testing.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for structural elucidation of 2-Ethenyl-2,5-dimethyl-4-hexen-1-ol?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with infrared (IR) spectroscopy and mass spectrometry (MS). For NMR, focus on olefinic proton signals (δ 4.8–5.8 ppm) and hydroxyl group characterization (broad peak at δ 1.5–3.0 ppm). IR can confirm the alcohol (-OH stretch ~3300 cm⁻¹) and alkene (C=C stretch ~1650 cm⁻¹). MS fragmentation patterns (e.g., loss of H₂O or ethenyl groups) aid in confirming molecular weight and substituent positions. Cross-reference with databases like NIST for analogous structures .

Q. How can gas chromatography (GC) optimize separation of stereoisomers or synthetic intermediates?

  • Methodological Answer : Use polar capillary columns (e.g., DB-Wax Etr or Carbowax 20M) with temperature ramps (e.g., 40°C to 250°C at 3–5 K/min) to resolve stereoisomers. Carrier gas (He) flow rates and phase thickness (0.15–0.4 μm) influence retention times. For validation, compare retention indices (RI) against standards, as demonstrated for structurally similar 2-hexen-1-ol acetates .

Q. What purification techniques minimize degradation of unsaturated alcohols like this compound?

  • Methodological Answer : Employ low-temperature vacuum distillation (<80°C) under inert gas (N₂/Ar) to prevent oxidation. For lab-scale purification, silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:1) can isolate the compound while preserving alkene integrity. Monitor purity via thin-layer chromatography (TLC) with UV/iodine staining .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in receptor-binding predictions for this compound?

  • Methodological Answer : Apply hybrid quantum mechanics/molecular mechanics (QM/MM) to model interactions with olfactory or biological receptors. For example, density functional theory (DFT) optimizes the molecule’s conformation, while molecular dynamics (MD) simulations predict binding affinities. Compare results against experimental agonist/antagonist assays, as seen in receptor-response studies for similar terpenoids .

Q. What experimental designs address inconsistent bioactivity data across studies?

  • Methodological Answer : Implement factorial design to test variables (e.g., solvent polarity, concentration, assay temperature). For in vitro studies, standardize cell lines and incubation times. Use positive/negative controls (e.g., known agonists for receptor studies) and validate reproducibility via intra-lab replication. Cross-validate findings with orthogonal methods, such as SPR (surface plasmon resonance) and fluorescence polarization .

Q. How can stereochemical inconsistencies in synthetic pathways be resolved?

  • Methodological Answer : Employ chiral chromatography (e.g., Chiralcel OD-H column) with polarimetric detection to separate enantiomers. For diastereomers, use NOESY NMR to assess spatial proximity of substituents. Computational tools like Gaussian or ORCA can predict stereochemical stability via transition-state modeling .

Q. What strategies mitigate toxicity risks in in vivo studies?

  • Methodological Answer : Pre-screen for acute toxicity using zebrafish embryos or Daphnia magna models (OECD guidelines). For mammalian studies, apply tiered dosing (LD50 determination) and monitor biomarkers (e.g., liver enzymes, oxidative stress markers). Reference GHS hazard classifications (e.g., H302, H315) to design PPE protocols and exposure limits .

Methodological Best Practices

  • Data Contradiction Analysis : When conflicting results arise (e.g., varying RI values in GC), re-examine instrumental parameters (column type, carrier gas flow) and confirm compound stability during analysis. Cross-check with alternative detectors (FID vs. MS) .
  • Experimental Reproducibility : Document all synthesis steps (catalyst loading, reaction time) and raw data in open-access repositories. Use tools like Electronic Lab Notebooks (ELNs) for traceability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.